molecular formula C11H13ClN4 B11060883 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine

2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B11060883
M. Wt: 236.70 g/mol
InChI Key: GRMVDFGXEUYFNJ-UHFFFAOYSA-N
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Description

2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a 3-chlorophenyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-chlorophenyl azide can react with propargylamine under copper(I) catalysis to form the triazole ring.

    Substitution Reactions: The resulting triazole intermediate can undergo further substitution reactions to introduce the propan-2-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors that recognize the triazole ring or the amine group.

    Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-1,2,3-triazole: Lacks the propan-2-amine group.

    2-(1-Phenyl-1,2,3-triazol-4-yl)propan-2-amine: Lacks the chlorine substitution on the phenyl ring.

Uniqueness

2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine is unique due to the combination of the triazole ring, the 3-chlorophenyl group, and the propan-2-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)triazol-4-yl]propan-2-amine

InChI

InChI=1S/C11H13ClN4/c1-11(2,13)10-7-16(15-14-10)9-5-3-4-8(12)6-9/h3-7H,13H2,1-2H3

InChI Key

GRMVDFGXEUYFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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